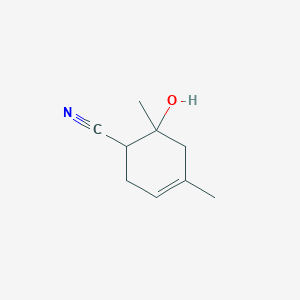
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C9H13NO It is a derivative of cyclohexene, featuring hydroxyl and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylcyclohex-3-enone with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 6-oxo-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Reduction: Formation of 6-amino-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Substitution: Formation of 6-chloro-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Aplicaciones Científicas De Investigación
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-4,4-dimethylcyclohex-3-ene-1-carbonitrile
- 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-sulfonic acid
- 3-Hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-2-thienylmethyl)-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its similar compounds.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
6-hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-8(6-10)9(2,11)5-7/h3,8,11H,4-5H2,1-2H3 |
Clave InChI |
DSFOGAJAJTZCOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C(C1)(C)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


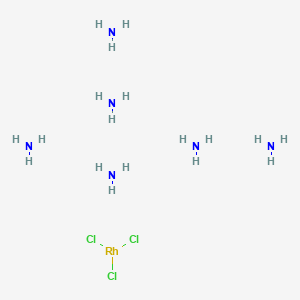
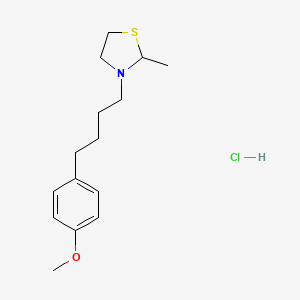
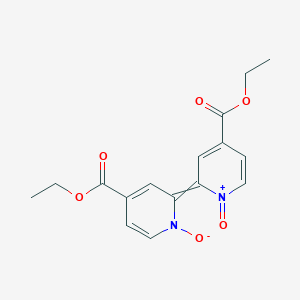
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
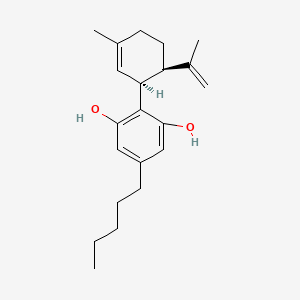
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
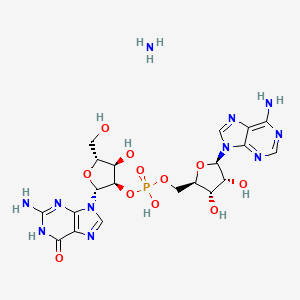
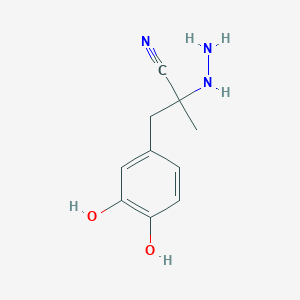
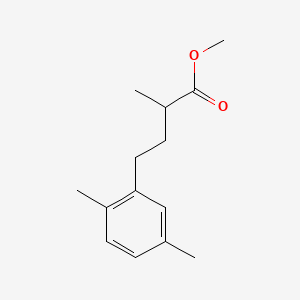
![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
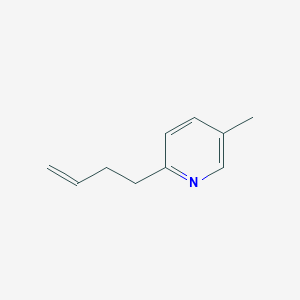
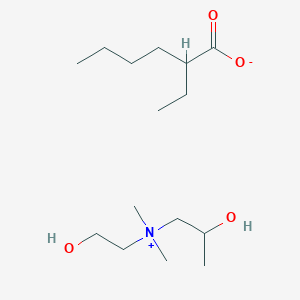
![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
